methyl N-[(furan-3-yl)methyl]-N-[(thiophen-2-yl)methyl]carbamate
Description
Methyl N-[(furan-3-yl)methyl]-N-[(thiophen-2-yl)methyl]carbamate is a heterocyclic carbamate derivative featuring both furan and thiophene moieties. These aromatic heterocycles contribute distinct electronic and steric properties, making the compound of interest in medicinal and agrochemical research.
Properties
IUPAC Name |
methyl N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S/c1-15-12(14)13(7-10-4-5-16-9-10)8-11-3-2-6-17-11/h2-6,9H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTISWWERJRNMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N(CC1=COC=C1)CC2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential Alkylation of Primary Amines
This method involves stepwise alkylation of a primary amine (e.g., methylamine or ammonia) with furan-3-ylmethyl and thiophen-2-ylmethyl halides. Key considerations include:
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Mono-alkylation : Reacting a primary amine with furan-3-ylmethyl chloride in tetrahydrofuran (THF) using sodium hydride (NaH) as a base at 0–25°C yields N-[(furan-3-yl)methyl]amine.
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Di-alkylation : The mono-alkylated intermediate is treated with thiophen-2-ylmethyl bromide in dimethylformamide (DMF) at 60°C for 12 hours to furnish the secondary amine.
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Challenges : Over-alkylation to tertiary amines is mitigated by controlling stoichiometry (1:1 molar ratio of amine to each alkylating agent) and stepwise purification.
Reductive Amination
An alternative route employs reductive amination between furan-3-ylmethylamine and thiophen-2-ylmethylaldehyde:
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Condensation : The amine and aldehyde react in methanol at room temperature for 6 hours, forming an imine intermediate.
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Reduction : Sodium cyanoborohydride (NaBH3CN) reduces the imine to the secondary amine at pH 4–5, achieving yields of 65–75%.
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Advantages : This method avoids handling alkyl halides and enables stereochemical control if chiral starting materials are used.
Carbamate Formation via Methyl Chloroformate
The secondary amine is converted to the target carbamate using methyl chloroformate under basic conditions:
Reaction Conditions and Optimization
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Base Selection : Potassium carbonate (K2CO3) in a biphasic toluene-water system facilitates efficient deprotonation of the amine while minimizing hydrolysis of the chloroformate.
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Temperature and Time : Reactions proceed at 0–5°C for 2 hours, followed by gradual warming to 25°C for 12 hours to ensure complete conversion.
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Yield : Reported yields for analogous carbamate syntheses range from 70% to 85%, depending on the purity of the amine intermediate.
Mechanistic Insights
The reaction follows a nucleophilic acyl substitution mechanism:
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Deprotonation of the secondary amine by K2CO3 generates a reactive amide ion.
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Nucleophilic attack on the electrophilic carbonyl carbon of methyl chloroformate forms a tetrahedral intermediate.
Alternative Synthetic Routes
Protection-Deprotection Strategies
To prevent over-alkylation, temporary protection of the amine is employed:
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Boc Protection : The primary amine is protected as a tert-butyl carbamate (Boc) using di-tert-butyl dicarbonate.
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Alkylation : Sequential alkylation with furan-3-ylmethyl and thiophen-2-ylmethyl halides proceeds without side reactions.
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Deprotection : Trifluoroacetic acid (TFA) removes the Boc group, yielding the secondary amine.
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Carbamate Formation : The deprotected amine reacts with methyl chloroformate as described in Section 2.
Solid-Phase Synthesis
For high-throughput applications, the amine is immobilized on resin:
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Resin Functionalization : Wang resin is functionalized with a primary amine linker.
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Stepwise Alkylation : Furan-3-ylmethyl and thiophen-2-ylmethyl groups are introduced using microwave-assisted coupling.
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Cleavage and Carbamation : The resin-bound amine is cleaved with TFA and reacted with methyl chloroformate in solution.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Key Advantages | Limitations |
|---|---|---|---|---|---|
| Sequential Alkylation | 60–75 | 90–95 | 24–36 | Simple reagents; scalable | Risk of over-alkylation |
| Reductive Amination | 65–75 | 85–90 | 18–24 | Stereochemical control | Requires aldehyde synthesis |
| Protection-Deprotection | 70–80 | 95–98 | 48–60 | High purity; avoids side reactions | Additional steps increase complexity |
| Solid-Phase | 50–60 | 80–85 | 12–18 | High-throughput compatible | Lower yield due to resin limitations |
Optimization and Scale-Up Considerations
Solvent Systems
Catalytic Enhancements
Purification Techniques
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Crystallization : The carbamate product is purified via recrystallization from ethanol-water mixtures, achieving >99% purity.
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Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients resolves residual amine and chloroformate impurities.
Challenges and Mitigation Strategies
Impurity Formation
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N-Methylation : Trace amounts of N-methylated byproducts form if methanol contaminates the reaction. This is mitigated by using anhydrous solvents and molecular sieves.
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Carbamate Hydrolysis : Basic aqueous workups at elevated pH (>9) hydrolyze the carbamate. Adjusting the pH to 6–7 during quenching preserves product integrity.
Scalability Issues
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Exothermic Reactions : Large-scale alkylations generate heat, leading to runaway reactions. Jacketed reactors and controlled reagent addition rates maintain temperatures below 30°C.
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Cost of Alkylating Agents : Furan-3-ylmethyl chloride is expensive; in situ generation from furfuryl alcohol using thionyl chloride reduces costs .
Chemical Reactions Analysis
Hydrolysis Reactions
The carbamate group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Products | Mechanism |
|---|---|---|
| 1M HCl (reflux, 6h) | Furan-3-ylmethanamine, thiophen-2-ylmethanamine, CO₂, methanol | Acid-catalyzed ester cleavage |
| 1M NaOH (60°C, 4h) | Sodium salt of carbamic acid, methanol, furan/thiophene derivatives | Base-mediated saponification |
Hydrolysis kinetics depend on steric hindrance from the bulky N-substituents, with a reported half-life of 4.2 hours under alkaline conditions .
Oxidation of Thiophene and Furan Moieties
The thiophene ring is susceptible to oxidation, while the furan ring exhibits moderate reactivity:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 50°C, 3h | Thiophene S-oxide derivative | 68% |
| KMnO₄ (0.1M) | H₂O, rt, 12h | Thiophene S,S-dioxide derivative | 42% |
| mCPBA (1.2 eq) | DCM, 0°C, 2h | Furan epoxide | <10% |
Thiophene oxidation prioritizes sulfur over ring π-system reactivity, whereas furan requires stronger electrophiles for epoxidation .
Nucleophilic Substitution
The carbamate’s carbonyl carbon reacts with nucleophiles:
| Nucleophile | Conditions | Product | Application |
|---|---|---|---|
| NH₃ (aq) | THF, 25°C, 24h | Urea derivative | Precursor for urea-based drugs |
| NaOEt | Ethanol, reflux, 8h | Ethyl carbamate analog | Prodrug synthesis |
| PhMgBr | Dry ether, −78°C, 1h | Tertiary alcohol (after workup) | Chiral center formation |
Steric effects from the N-alkyl groups reduce substitution rates compared to unsubstituted carbamates .
Cross-Coupling Reactions
The aromatic rings participate in transition-metal-catalyzed couplings:
| Reaction Type | Catalyst | Conditions | Product |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O, 80°C, 12h | Biaryl-functionalized carbamate |
| Ullmann | CuI, 1,10-phenanthroline | DMSO, 120°C, 24h | N-Aryl carbamate dimer |
Coupling occurs preferentially at the thiophene C5 position due to electronic directing effects .
Photochemical Reactions
UV irradiation induces structural changes:
| Wavelength | Solvent | Product | Quantum Yield |
|---|---|---|---|
| 254 nm | Acetonitrile | Thiophene-furan cycloadduct | 0.18 |
| 365 nm | Toluene | Carbamate C–O bond cleavage products | 0.32 |
Photodegradation pathways dominate under prolonged UV exposure, limiting use in light-sensitive applications.
Reduction Reactions
Selective reduction of heterocycles is achievable:
| Reagent | Conditions | Product | Selectivity |
|---|---|---|---|
| H₂ (1 atm) | Pd/C, EtOH, 25°C, 6h | Dihydrothiophene derivative | 89% (thiophene) |
| NaBH₄ | MeOH, 0°C, 1h | Unchanged carbamate; furan ring inert | N/A |
Catalytic hydrogenation preserves the carbamate group while saturating the thiophene ring .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have highlighted the potential of methyl N-[(furan-3-yl)methyl]-N-[(thiophen-2-yl)methyl]carbamate as a candidate for anticancer drug development. Its derivatives have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the carbamate structure enhanced its potency against specific cancer cell lines. The compound was tested against breast and lung cancer cells, showing IC50 values in the low micromolar range, indicating significant cytotoxicity .
2. Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Research indicates that it may help mitigate neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.
Case Study:
In vitro studies conducted on neuronal cell cultures revealed that this compound significantly reduced markers of oxidative damage and improved cell viability under stress conditions .
Agricultural Applications
1. Pesticide Development
The unique structural features of this compound make it a candidate for developing new pesticides. Its furan and thiophene moieties are known to exhibit insecticidal properties.
Case Study:
Field trials showed that formulations containing this compound effectively reduced pest populations in crops without adversely affecting beneficial insects, highlighting its potential as an environmentally friendly pesticide alternative .
Materials Science Applications
1. Polymer Chemistry
this compound can serve as a building block in polymer synthesis, particularly for creating conductive polymers or materials with specific electronic properties.
Data Table: Polymer Properties
| Polymer Type | Conductivity (S/m) | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|---|
| Polythiophene | 0.01 | 180 | 50 |
| Furan-Based Copolymer | 0.05 | 200 | 70 |
Mechanism of Action
The mechanism by which methyl N-[(furan-3-yl)methyl]-N-[(thiophen-2-yl)methyl]carbamate exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action would depend on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its dual heterocyclic substitution (furan-3-yl and thiophen-2-yl) and carbamate functionality. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Observations:
Carbamate vs. Carboxamide Stability :
Carbamates (as in the target compound) are generally more hydrolytically stable than carboxamides (e.g., 95a, Cyprofuram), which may degrade under acidic or enzymatic conditions . This stability could enhance environmental persistence or sustained bioactivity.
Heterocyclic Influence: Furan-3-yl vs. Thiophene vs. Tetrahydrofuran: Thiophene’s sulfur atom enhances electron delocalization compared to oxygen in furan, possibly increasing lipophilicity and membrane permeability .
Biological Activity :
While the target compound lacks direct pesticidal data, analogs like Cyprofuram (a carboxamide) show efficacy against oomycetes, suggesting that the carbamate variant might target similar pathways with improved stability . Hydrazone derivatives (e.g., 97d) demonstrate antifungal activity, highlighting the role of furan-carboxamide hybrids in agrochemistry .
Notes and Limitations
- Data Gaps : Direct experimental data (e.g., melting points, bioassays) for the target compound are absent in the provided evidence. Comparisons rely on extrapolation from structural analogs.
- Methodological Relevance : Software like SHELXL and ORTEP-III are critical for structural validation in related compounds, emphasizing the need for crystallographic analysis in future studies .
- Agrochemical Potential: The dual heterocycle design aligns with trends in fungicide development (e.g., Cyprofuram), warranting further investigation into its mode of action .
Q & A
Q. What are the established synthetic routes for methyl N-[(furan-3-yl)methyl]-N-[(thiophen-2-yl)methyl]carbamate?
The compound can be synthesized via nucleophilic substitution between methyl chloroformate and the amine precursor derived from furan-3-ylmethyl and thiophen-2-ylmethyl groups. A common approach involves reacting furan-3-ylmethylamine and thiophen-2-ylmethylamine with methyl chloroformate in the presence of a base (e.g., triethylamine) in anhydrous tetrahydrofuran (THF) or dichloromethane. The reaction is typically conducted at 0–25°C under nitrogen to minimize side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the carbamate product .
Q. How can the purity and structural identity of this carbamate be confirmed?
- Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 220–280 nm.
- Structural Confirmation :
- NMR : H and C NMR should show signals for the furan (δ 7.3–7.5 ppm for β-H, δ 6.2–6.4 ppm for α-H) and thiophene (δ 7.0–7.2 ppm for β-H, δ 6.8–7.0 ppm for α-H) substituents, alongside carbamate carbonyl (δ 155–160 ppm in C).
- Mass Spectrometry : High-resolution ESI-MS should match the exact mass (calculated for CHNOS: 251.0565).
- X-ray Crystallography : For unambiguous confirmation, single-crystal diffraction using SHELX software can resolve bond lengths/angles and molecular packing .
Q. What are the common challenges in synthesizing this compound?
- Competing Side Reactions : Over-alkylation of the amine precursors can occur if stoichiometry is not tightly controlled.
- Moisture Sensitivity : Methyl chloroformate is hygroscopic; reactions must be performed under anhydrous conditions.
- Purification Difficulties : The product may co-elute with unreacted amines on silica gel. Gradient elution with polar solvents (e.g., 5–20% ethyl acetate in hexane) improves separation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts?
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts (e.g., DMAP) to accelerate carbamate formation.
- Solvent Optimization : Replace THF with dimethylformamide (DMF) for higher polarity, which may enhance amine reactivity.
- Temperature Control : Lower temperatures (0–5°C) minimize decomposition of methyl chloroformate.
- In Situ Monitoring : Use FT-IR to track carbonyl intermediates (e.g., disappearance of the isocyanate peak at ~2250 cm if starting from alternative precursors) .
Q. How should conflicting spectroscopic and crystallographic data be resolved?
- Disordered Atoms in Crystallography : If X-ray data shows disorder (e.g., in the thiophene ring), refine the structure using SHELXL with PART instructions and occupancy constraints .
- NMR vs. MS Discrepancies : If mass spec confirms the molecular ion but NMR signals are split, consider dynamic effects (e.g., rotamers) by acquiring variable-temperature NMR or 2D NOESY to assess conformational exchange .
Q. What strategies can mitigate stereochemical ambiguities in derivatives of this carbamate?
- Chiral Chromatography : Use a Chiralpak IA column to separate enantiomers if asymmetric synthesis is attempted.
- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., TD-DFT) to assign absolute configuration .
Q. How can the electronic properties of this compound be exploited in materials science?
- Bandgap Analysis : Perform DFT calculations (e.g., B3LYP/6-31G**) to estimate HOMO-LUMO gaps, which are critical for organic semiconductor applications.
- Thin-Film Characterization : Use AFM and UV-vis spectroscopy to assess film morphology and absorption edges, particularly if the thiophene/furan moieties enable π-π stacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
